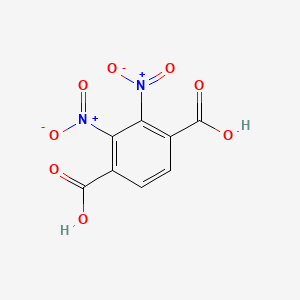
2,3-Dinitrobenzene-1,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dinitrobenzene-1,4-dicarboxylic acid is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of two nitro groups (-NO2) and two carboxylic acid groups (-COOH) attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitrobenzene-1,4-dicarboxylic acid typically involves the nitration of benzene derivatives. One common method is the nitration of benzene-1,4-dicarboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration reaction is typically followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitrobenzene-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Reduction: The reduction of this compound typically yields 2,3-diaminobenzene-1,4-dicarboxylic acid.
Substitution: Substitution reactions can produce various derivatives depending on the substituents introduced.
Scientific Research Applications
2,3-Dinitrobenzene-1,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,3-Dinitrobenzene-1,4-dicarboxylic acid involves its interaction with molecular targets through its nitro and carboxylic acid groups. The nitro groups can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and its effects in various applications .
Comparison with Similar Compounds
Similar Compounds
1,2-Dinitrobenzene: Similar structure but with nitro groups at different positions.
1,3-Dinitrobenzene: Another isomer with different nitro group positions.
1,4-Dinitrobenzene: Similar to 2,3-Dinitrobenzene-1,4-dicarboxylic acid but without carboxylic acid groups.
Uniqueness
This compound is unique due to the presence of both nitro and carboxylic acid groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
59989-97-8 |
|---|---|
Molecular Formula |
C8H4N2O8 |
Molecular Weight |
256.13 g/mol |
IUPAC Name |
2,3-dinitroterephthalic acid |
InChI |
InChI=1S/C8H4N2O8/c11-7(12)3-1-2-4(8(13)14)6(10(17)18)5(3)9(15)16/h1-2H,(H,11,12)(H,13,14) |
InChI Key |
ANTJQCOLMJGTFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)[N+](=O)[O-])[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















